molecular formula C20H28N4O3 B11557558 (3E)-N-cyclohexyl-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-cyclohexyl-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11557558
M. Wt: 372.5 g/mol
InChI Key: WHXOKRQSSQYHEE-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-N-CYCLOHEXYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethylphenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-CYCLOHEXYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclohexyl and ethylphenyl derivatives, followed by their coupling with the butanamide backbone under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-CYCLOHEXYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(3E)-N-CYCLOHEXYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (3E)-N-CYCLOHEXYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-3-({[(4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE
  • N-CYCLOHEXYL-3-({[(4-PROPYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE

Uniqueness

(3E)-N-CYCLOHEXYL-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is unique due to its specific structural features, such as the presence of the ethylphenyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H28N4O3

Molecular Weight

372.5 g/mol

IUPAC Name

N'-[(E)-[4-(cyclohexylamino)-4-oxobutan-2-ylidene]amino]-N-(4-ethylphenyl)oxamide

InChI

InChI=1S/C20H28N4O3/c1-3-15-9-11-17(12-10-15)22-19(26)20(27)24-23-14(2)13-18(25)21-16-7-5-4-6-8-16/h9-12,16H,3-8,13H2,1-2H3,(H,21,25)(H,22,26)(H,24,27)/b23-14+

InChI Key

WHXOKRQSSQYHEE-OEAKJJBVSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2CCCCC2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.